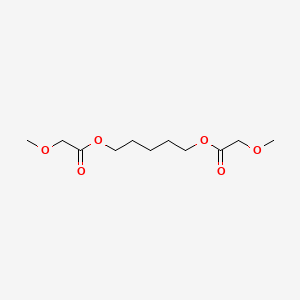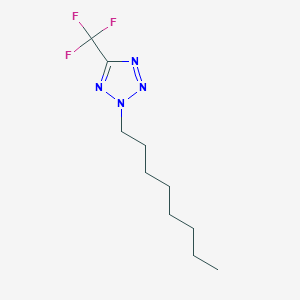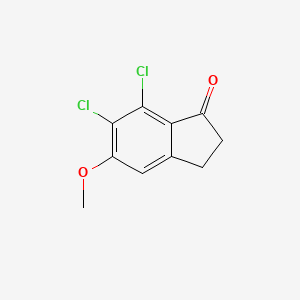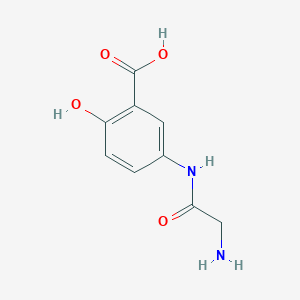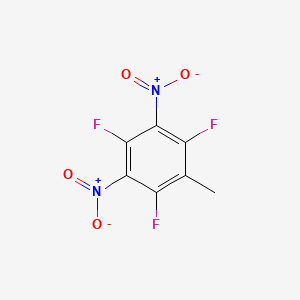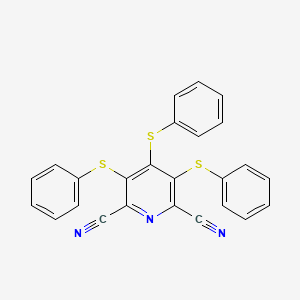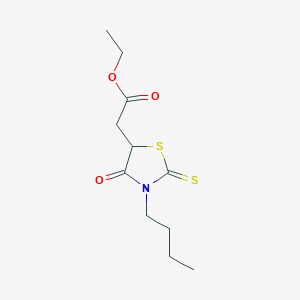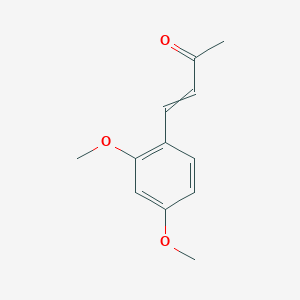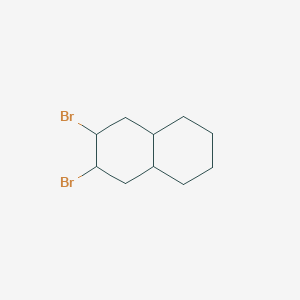
2,3-Dibromodecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a derivative of decahydronaphthalene, where two bromine atoms are substituted at the 2nd and 3rd positions of the decahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out by adding bromine to a solution of decahydronaphthalene in a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions. The reaction is often facilitated by irradiation with a light source to promote the formation of the desired dibromo product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the bromination process.
化学反応の分析
Types of Reactions: 2,3-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form decahydronaphthalene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of decahydronaphthalene derivatives with various functional groups.
Reduction: Decahydronaphthalene.
Oxidation: Decahydronaphthalenone or decahydronaphthalenol.
科学的研究の応用
2,3-Dibromodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibromodecahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .
類似化合物との比較
Decahydronaphthalene: The parent compound without bromine substitution.
1,2-Dibromodecahydronaphthalene: A similar compound with bromine atoms at different positions.
2,3-Dibromobutane: A smaller molecule with similar bromine substitution.
Uniqueness: 2,3-Dibromodecahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. Its structure allows for targeted interactions in chemical reactions, making it valuable in various applications .
特性
CAS番号 |
91011-91-5 |
|---|---|
分子式 |
C10H16Br2 |
分子量 |
296.04 g/mol |
IUPAC名 |
2,3-dibromo-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-10H,1-6H2 |
InChIキー |
NYCRFBAJEFFXPQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CC(C(CC2C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
